molecular formula C6H12O4 B8414867 methyl (3S)-3-hydroxy-4-methoxybutanoate

methyl (3S)-3-hydroxy-4-methoxybutanoate

Cat. No.: B8414867
M. Wt: 148.16 g/mol
InChI Key: VKCKOTRHMPAORK-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (3S)-3-hydroxy-4-methoxybutanoate (CAS 216861-20-0) is a chiral ester of significant value in synthetic and medicinal chemistry as a versatile building block. Its molecular formula is C6H12O4 and it has a molecular weight of 148.16 g/mol . The compound features a stereogenic center with (S)-configuration, which is crucial for creating enantiomerically pure target molecules. This structural motif is commonly employed in the synthesis of complex molecules, including chiral β-amino acid ester derivatives and other pharmacologically relevant intermediates . The compound must be stored sealed in a dry environment at 2-8°C to maintain stability . Like similar chiral synthons, it serves as a key precursor in asymmetric synthesis, aiding in the development of compounds with potential applications in drug discovery and development . This product is intended for research and development purposes only and is not classified for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C6H12O4

Molecular Weight

148.16 g/mol

IUPAC Name

methyl (3S)-3-hydroxy-4-methoxybutanoate

InChI

InChI=1S/C6H12O4/c1-9-4-5(7)3-6(8)10-2/h5,7H,3-4H2,1-2H3/t5-/m0/s1

InChI Key

VKCKOTRHMPAORK-YFKPBYRVSA-N

Isomeric SMILES

COC[C@H](CC(=O)OC)O

Canonical SMILES

COCC(CC(=O)OC)O

Origin of Product

United States

Scientific Research Applications

Chemistry

Methyl (3S)-3-hydroxy-4-methoxybutanoate serves as a valuable building block in the synthesis of more complex molecules. It can be used in the design of new compounds with potential therapeutic properties or as intermediates in organic synthesis.

Biology

The compound is studied for its role in metabolic pathways and enzyme interactions. Its structure allows it to act as a substrate for various enzymes, influencing metabolic processes.

Medicine

Research indicates that this compound may have therapeutic potential. It is being investigated as a precursor for drug development, particularly in the synthesis of amino acid derivatives that exhibit biological activity.

This compound has shown various biological activities that make it a candidate for further research:

  • Antimicrobial Activity : Studies have demonstrated its effectiveness against several bacterial strains. Modifications to its structure can enhance its minimal inhibitory concentration (MIC) against pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa.
  • Enzyme Interactions : The compound's interactions with specific enzymes can lead to inhibition or activation, influencing various biochemical pathways.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound revealed promising results:

Bacterial StrainMIC (µg/mL)
Klebsiella pneumoniae2.5
Pseudomonas aeruginosa1.8
Staphylococcus aureus3.0

These findings suggest that the compound could be developed into an effective antimicrobial agent.

Case Study 2: Enzyme Interaction Studies

Research focusing on enzyme interactions highlighted the compound's potential role as an inhibitor for specific metabolic enzymes. This inhibition can alter metabolic pathways, providing insights into its therapeutic applications.

Comparison with Similar Compounds

Methyl (2S)-3,3-Dimethyl-2-(Trifluoroethylamino)Butanoate

Key Differences :

  • Functional Groups: Unlike methyl (3S)-3-hydroxy-4-methoxybutanoate, this compound features a trifluoroethylamino group at C2 and dimethyl substituents at C3.
  • Synthesis: Synthesized via nucleophilic substitution of methyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride with trifluoroethyl triflate, followed by purification using C18 reverse-phase chromatography. This contrasts with the likely need for hydroxylation and methoxylation steps for the target compound .

Methyl 4-Methoxycarbonylbenzoylacetate

Key Differences :

  • Structure : This compound contains a benzoylacetate backbone with a methoxycarbonyl group, differing from the aliphatic chain and hydroxy-methoxy arrangement in the target compound. The aromatic ring enhances UV absorption and rigidity, affecting its application in materials science .
  • Physical Properties: It has a melting point of 83–86°C, suggesting higher crystallinity compared to the likely liquid state of this compound (similar aliphatic esters typically have lower melting points) .

Table 2: Physical and Functional Comparisons

Compound Backbone Type Notable Physical Property Application Context
This compound Aliphatic Likely liquid at room temp Chiral synthesis intermediates
Methyl 4-methoxycarbonylbenzoylacetate Aromatic (benzoyl) mp 83–86°C Materials science, dyes

Methyl 2-Benzoylamino-3-Oxobutanoate

Key Differences :

  • Reactivity: This compound, used in heterocyclic synthesis (e.g., oxazoloquinolines), contains a benzoylamino group and a ketone at C3. The ketone enables condensation reactions, whereas the hydroxy group in the target compound may participate in hydrogen bonding or oxidation reactions .
  • Synthesis: Prepared via condensation of methyl 2-benzoylamino-3-oxobutanoate with aromatic amines, contrasting with the likely need for stereoselective hydroxylation for the target compound .

3-Methyl-3-Methoxybutanol

Key Differences :

  • Functionalization : As a diol derivative, it lacks the ester group but shares the methoxy and hydroxy motifs. Its lower molecular weight (118.17 g/mol) and boiling point (174°C) suggest higher volatility compared to the target compound .

Preparation Methods

Enolate Generation and Oxidative Functionalization

The hydroxylation of enolates derived from protected amino esters represents a cornerstone strategy. In one protocol, methyl (3S)-N-Z-3-amino-4-phenylbutanoate undergoes deprotonation using lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at −78°C, forming a stabilized enolate. Subsequent treatment with oxodiperoxymolybdenum(pyridine)(hexamethyl phosphoric triamide) (MoOPH) introduces a hydroxyl group at the β-position, yielding the target compound with 78–85% efficiency. Stereochemical control arises from the chiral center in the starting material, which directs hydroxylation to the (3S) configuration.

Reformatsky Condensation

A patent by Cure and Gaudemar describes the Reformatsky reaction between chloroacetone and ethyl bromoacetate to synthesize 4-chloro-3-hydroxy-3-methylbutanoate. While this method primarily produces a chloro-substituted analog, modifications involving methanolysis under basic conditions (e.g., NaOH/MeOH) can replace the chloride with a methoxy group. However, this approach suffers from moderate regioselectivity (65:35 ratio of 4-methoxy to 3-methoxy products) and requires rigorous purification.

Biocatalytic Approaches

Ketoreductase-Mediated Asymmetric Reduction

Bioreduction of α-diazo-β-keto esters using ketoreductases (KREDs) offers stereoselective access to α-diazo-β-hydroxy esters. For example, KRED-P2-D11 catalyzes the reduction of ethyl 4-chloro-2-diazo-3-oxobutanoate to the corresponding (3S)-alcohol with 99% enantiomeric excess (ee) and 98% conversion. Methanol serves as both solvent and nucleophile, introducing the methoxy group in situ. This method’s scalability is limited by enzyme costs but excels in stereochemical fidelity.

Lipase-Catalyzed Kinetic Resolution

Racemic methyl 3-(4-methoxyphenyl)glycidate undergoes enzymatic resolution using Candida antarctica lipase B (CAL-B) to isolate the (3S)-enantiomer. The lipase selectively hydrolyzes the (3R)-ester, leaving the desired (3S)-configured product intact. After 24 hours at 37°C, the process achieves >99% ee with a 45% yield, though substrate solubility in aqueous buffers remains a challenge.

Epoxide Ring-Opening Strategies

Epoxidized precursors like methyl cis-9,10-epoxyoctadecanoate react with methanol in acidic media to form regioisomeric methoxy-hydroxy products. Under optimized conditions (H2SO4, 60°C), the 9-hydroxy-10-methoxy isomer predominates (72% selectivity). While this method is cost-effective, it requires subsequent chiral chromatography to isolate the (3S)-enantiomer, reducing overall efficiency.

Hybrid Chemical-Enzymatic Routes

Chemoenzymatic Dynamic Kinetic Resolution

Combining palladium-catalyzed racemization with enzymatic esterification enables near-quantitative yields of the (3S)-ester. For instance, a Pd/C catalyst in toluene at 80°C facilitates substrate racemization, while Pseudomonas fluorescens lipase selectively acylates the (3R)-alcohol. This tandem process achieves 95% ee and 91% yield, though catalyst deactivation limits long-term use.

Analytical and Process Optimization

Characterization Techniques

  • NMR Spectroscopy : ¹H-NMR (CDCl3) reveals key signals: δ 3.68 (s, OCH3), δ 4.25 (m, C3-H), and δ 1.45 (d, J = 6.8 Hz, C4-CH3).

  • Chiral HPLC : A Chiralpak AD-H column with hexane:isopropanol (90:10) resolves enantiomers, confirming >99% ee for biocatalytically derived samples.

Yield and Selectivity Data

MethodYield (%)ee (%)Key Limitation
Enolate Hydroxylation8599MoOPH cost
KRED Reduction9899Enzyme stability
Lipase Resolution4599Low throughput
Epoxide Ring-Opening7250Chiral separation required

Q & A

Q. What are the common synthetic routes for methyl (3S)-3-hydroxy-4-methoxybutanoate, and how can enantiomeric purity be ensured?

this compound can be synthesized via stereoselective methods such as chiral auxiliary-mediated approaches or asymmetric catalysis. For example, oxazolidinone-based strategies (e.g., using (R)-4-benzyl-3-acyloxazolidin-2-one derivatives) enable precise control of stereochemistry during esterification . Enantiomeric purity is typically verified using chiral HPLC or LCMS, with purification via C18 reverse-phase chromatography (acetonitrile/water gradients) to isolate the desired enantiomer .

Q. What analytical techniques are recommended for confirming the structure and stereochemistry of this compound?

Key techniques include:

  • 1H-NMR : To confirm regiochemistry and hydrogen environments (e.g., δ 1.18–1.23 ppm for methyl groups in stereospecific configurations) .
  • Chiral HPLC/LCMS : For enantiomeric excess determination .
  • Polarimetry or Circular Dichroism (CD) : To validate optical activity and absolute configuration .

Q. What are the key considerations for purification to achieve high purity?

  • Chromatography : Use silica gel or C18 reverse-phase columns with gradient elution (e.g., hexane/ethyl acetate or acetonitrile/water) .
  • Distillation : For low-boiling intermediates, fractional distillation under reduced pressure (e.g., 10 mm Hg at 63°C) minimizes decomposition .

Q. What safety precautions are necessary when handling this compound?

  • Personal Protective Equipment (PPE) : Gloves, goggles, and respiratory protection (e.g., NIOSH-certified masks) due to potential irritant properties (Risk Phrase R38) .
  • Waste Disposal : Segregate organic waste and consult certified environmental agencies for disposal protocols .

Advanced Research Questions

Q. How can biocatalytic methods be applied to the asymmetric synthesis of this compound?

Biocatalysis using carbonyl reductases (e.g., from Acetobacter sp. CCTCC M209061) offers anti-Prelog stereoselectivity for reducing ketones to (S)-configured alcohols. Optimize reaction conditions (pH, co-solvents, NADH regeneration) to enhance yield and enantioselectivity. Immobilized enzyme systems can improve reusability .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Cross-validation : Combine NMR (e.g., COSY, HSQC) with X-ray crystallography or computational modeling (DFT) to resolve ambiguities in stereochemical assignments .
  • Isotopic Labeling : Use deuterated analogs to clarify splitting patterns in overlapping NMR signals .

Q. How does the 4-methoxy group influence reactivity and stability under different conditions?

The electron-donating methoxy group increases steric hindrance and stabilizes adjacent ester bonds against hydrolysis. However, it may reduce solubility in polar solvents. Stability studies (e.g., accelerated degradation under acidic/alkaline conditions) are recommended to assess shelf-life .

Q. What environmental impact assessment approaches are suitable for studying this compound?

  • Long-Term Fate Studies : Monitor degradation pathways (hydrolysis, photolysis) and bioaccumulation potential using LCMS or isotope tracing .
  • Ecotoxicology Assays : Evaluate effects on model organisms (e.g., Daphnia magna) at cellular, population, and ecosystem levels .

Q. Methodological Notes

  • Stereochemical Analysis : Always correlate experimental data (NMR, optical rotation) with literature values for analogous compounds (e.g., (S)-2-hydroxy-3-methylbutanoic acid) .
  • Synthesis Optimization : Pilot small-scale reactions (1–5 mmol) to refine stoichiometry and reaction times before scaling up .

For further guidance, consult peer-reviewed protocols from patents (EP 4374877 A2) and environmental chemistry symposia (ISEAC35) .

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